molecular formula C19H20FN3O2S B12612872 N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide CAS No. 651307-22-1

N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide

Cat. No.: B12612872
CAS No.: 651307-22-1
M. Wt: 373.4 g/mol
InChI Key: ZEEKBWDFPVONMK-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide is a specialized isoquinoline sulfonamide derivative developed for biochemical research applications. This compound belongs to a class of molecules known for their activity as protein kinase inhibitors . Structural analogs of this compound, specifically N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, have demonstrated significant biological activity in research models, including vasodilatory effects when evaluated in vivo for increasing arterial blood flow . The molecular structure incorporates key features associated with bioactive sulfonamides, including an aminoethyl side chain that has been shown in related compounds to be optimal for potency when the alkylene group between the two nonaromatic nitrogen atoms is ethylene . The addition of the 4-fluorophenylethyl moiety enhances the molecular diversity and potential research utility of this compound. Isoquinoline-5-sulfonamide derivatives have been investigated as inhibitors of various enzymatic targets, including AKT (protein kinase B) , which is a key signaling node in cellular pathways relevant to multiple research areas. Related compounds in this chemical class have been referenced in studies of cGMP-dependent protein kinase pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions and consult relevant safety data sheets before use.

Properties

CAS No.

651307-22-1

Molecular Formula

C19H20FN3O2S

Molecular Weight

373.4 g/mol

IUPAC Name

N-(2-aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide

InChI

InChI=1S/C19H20FN3O2S/c20-17-6-4-15(5-7-17)9-12-23(13-10-21)26(24,25)19-3-1-2-16-14-22-11-8-18(16)19/h1-8,11,14H,9-10,12-13,21H2

InChI Key

ZEEKBWDFPVONMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N(CCC3=CC=C(C=C3)F)CCN

Origin of Product

United States

Preparation Methods

Formation of Isoquinoline Core

The isoquinoline core can be synthesized through various methods, commonly involving cyclization reactions of appropriate precursors. One effective method includes:

  • Starting Material : 2-phenylethylamine
  • Reagents : Acetic anhydride (for protection), chlorosulfonic acid (for sulfonylation)

The reaction typically proceeds as follows:

  • Protection : Acetylate 2-phenylethylamine to protect the amino group.
  • Cyclization : Treat with a suitable reagent (e.g., phosphorous oxychloride) to induce cyclization into the isoquinoline structure.

The introduction of the sulfonamide group is crucial for the compound's biological activity. This can be achieved through:

  • Chlorosulfonation : The isoquinoline derivative is treated with chlorosulfonic acid to yield a sulfonyl chloride intermediate.

Steps include:

  • Dissolve the isoquinoline derivative in an inert solvent (e.g., dichloromethane).
  • Slowly add chlorosulfonic acid at low temperatures to control exothermic reactions.
  • Isolate the sulfonyl chloride product through filtration and washing.

Amine Coupling Reaction

The final step involves coupling the sulfonamide intermediate with an amine to form the desired product:

Steps include:

  • Combine the sulfonamide intermediate with 2-aminoethylamine.
  • Heat under reflux for several hours to ensure complete reaction.
  • Purify the resulting product through crystallization or chromatography.

  • Yield and Purity Considerations

The overall yield from these multi-step syntheses can vary significantly based on reaction conditions and purification methods employed. Typical yields reported in literature range from 50% to 75%, depending on the efficiency of each step and purification techniques used.

To confirm the structure and purity of N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide, several analytical techniques are employed:

Technique Purpose
Nuclear Magnetic Resonance Determine molecular structure and purity
Mass Spectrometry Confirm molecular weight and fragmentation patterns
High-Performance Liquid Chromatography Assess purity and separation of components

The preparation of this compound involves intricate synthetic pathways that require careful control over reaction conditions and purification processes. Future research may focus on optimizing these methods for better yields and exploring additional functionalizations that enhance its pharmacological properties.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of nitro groups to amines using reducing agents like palladium on carbon.

    Substitution: Halogenation or alkylation reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Palladium on carbon, sodium borohydride.

    Solvents: Methanol, dichloromethane, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Interference with cellular pathways to exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Primary Target/Application Potency/Activity Reference ID
N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide - 4-Fluorophenylethyl
- Aminoethyl
Hypothetical: PKA inhibition, MDR modulation Inferred: Moderate lipophilicity; potential PKA selectivity due to fluorophenyl
H-9 (N-(2-Aminoethyl)isoquinoline-5-sulfonamide) - Aminoethyl PKA inhibition IC₅₀: ~2.3 µM (PKA)
Weak MDR reversal activity
H-89 (N-(2-(4-Bromocinnamylamino)ethyl)isoquinoline-5-sulfonamide) - 4-Bromocinnamylaminoethyl PKA inhibition, PET imaging candidate IC₅₀: ~48 nM (PKA)
High selectivity for PKA over PKC
H-86 (N-[2-[N-[3-(4-Chlorophenyl)-2-propenyl]amino]ethyl]isoquinoline-5-sulfonamide) - 4-Chlorophenylpropenyl MDR reversal in leukemia cells EC₅₀: ~5 µM (vinblastine accumulation)
Inhibits P-glycoprotein efflux
AR-538 (N-Ethyl-N-(4-fluorophenyl)-2-oxo-benzimidazole-5-sulfonamide) - 4-Fluorophenyl
- Ethyl (benzimidazole core)
Unspecified (structural analog) Not reported

Detailed Analysis

Structural Modifications and Target Affinity

  • PKA Inhibition :

  • H-89 (4-bromocinnamyl substituent) exhibits high potency (IC₅₀: 48 nM) and selectivity for PKA due to its bulky hydrophobic group, which enhances binding to the ATP pocket . The target compound’s 4-fluorophenylethyl group may similarly improve selectivity but with reduced steric bulk compared to bromocinnamyl.

Multidrug Resistance (MDR) Reversal

  • H-86 and H-87 (chlorophenylpropenyl derivatives) reverse vinblastine resistance in leukemia cells by inhibiting P-glycoprotein-mediated efflux. Their activity correlates with hydrophobicity, which the target compound’s fluorophenyl group may mimic .
  • H-9 lacks MDR reversal activity, indicating that extended hydrophobic groups (e.g., fluorophenyl, bromocinnamyl) are critical for P-glycoprotein interaction .

Metabolic and Pharmacokinetic Considerations Fluorination (as in the target compound) typically enhances metabolic stability and blood-brain barrier penetration compared to chlorinated or brominated analogs .

Research Implications and Limitations

  • The target compound’s fluorophenyl group offers a balance between lipophilicity and metabolic stability, making it a candidate for CNS-targeted therapies (e.g., neuropsychiatric disorders) or MDR reversal agents .
  • Limitations : Direct experimental data for the compound are absent in the evidence; comparisons rely on structural analogs. Further studies are needed to validate PKA affinity, selectivity, and toxicity profiles.

Biological Activity

N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide is a synthetic compound belonging to the isoquinoline derivatives, characterized by its complex molecular structure that includes an isoquinoline ring, an aminoethyl chain, and a 4-fluorophenyl group. The presence of the sulfonamide functional group is significant for its potential biological activities, particularly in pharmacological applications.

Chemical Structure

The chemical formula for this compound is C19H20FN3O2SC_{19}H_{20}FN_3O_2S, with a molar mass of approximately 373.44 g/mol. The structural features include:

  • Isoquinoline ring : A bicyclic structure that contributes to the compound's pharmacological properties.
  • Aminoethyl chain : Enhances solubility and biological interaction.
  • 4-Fluorophenyl group : Imparts unique electronic properties that may influence biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For example, studies have shown that aryl sulfonamides can inhibit dynamin I GTPase activity and clathrin-mediated endocytosis, which are critical processes in cellular trafficking and neurotransmitter release.

Case Study : A related compound demonstrated an IC50 value of 6.6 µM against A549 lung cancer cells, indicating potent anticancer activity . The mechanism involved apoptosis induction through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of isoquinoline derivatives. Some studies have reported that modifications in the isoquinoline structure can lead to enhanced anticonvulsant effects, suggesting that this compound may also possess such properties.

Comparison with Related Compounds

The following table summarizes the biological activities of this compound in comparison with structurally related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Isoquinoline-6-sulfonamideIsoquinoline ring with a sulfonamide groupAnticancerDifferent position of sulfonamide
N-(2-Aminopropyl)-N-[2-(3-chlorophenyl)ethyl]isoquinoline-6-sulfonamideSimilar structure but with chlorine substitutionAnticonvulsantChlorine instead of fluorine
N-(3-Aminopropyl)-N-[2-(4-methoxyphenyl)ethyl]isoquinoline-5-sulfonamideMethoxy group instead of fluorineAntitumorPresence of methoxy group

The biological effects of this compound likely involve several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit critical enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : The compound may trigger apoptotic pathways, leading to cell death in cancerous cells.
  • Modulation of Cellular Signaling : Interaction with cellular signaling pathways can alter cell survival and growth dynamics.

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